

VH032-C4-NH-Boc: A Technical Guide for VHL-Recruiting PROTAC Development

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Compound of Interest		
Compound Name:	VH032-C4-NH-Boc	
Cat. No.:	B15139098	Get Quote

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Introduction

VH032-C4-NH-Boc is a synthetic chemical compound that serves as a critical building block in the development of Proteolysis Targeting Chimeras (PROTACs). As a derivative of the potent von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand VH032, this molecule is specifically designed for the straightforward synthesis of PROTACs. The tert-butyloxycarbonyl (Boc) protecting group on the terminal amine of the C4 linker allows for a stable intermediate that can be readily deprotected under acidic conditions for conjugation to a linker and, subsequently, a target protein ligand. This guide provides an in-depth overview of VH032-C4-NH-Boc, including its biochemical properties, synthesis, and application in the targeted protein degradation field.

Core Compound Data

VH032-C4-NH-Boc is a Boc-modified version of the VHL ligand VH032, featuring a four-carbon aliphatic linker. This modification facilitates its use as a key intermediate in the modular synthesis of PROTACs.[1][2][3]

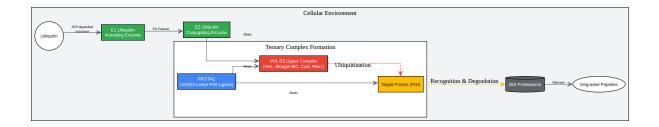


Property	Value	Reference
Molecular Formula	C33H49N5O6S	[4]
Molecular Weight	643.84 g/mol	[4]
Parent Compound	VH032	[1][2][3]
Parent Compound VHL Binding Affinity (Kd)	185 nM	[5][6]
VH032-C4-NH-Boc VHL Binding Affinity (Kd)	Not explicitly reported in the reviewed literature. N-Boc protection has been noted to potentially decrease binding affinity compared to the parent compound.	[6]
"BOC-VH032" IC50 (Fluorescence Polarization Assay)	16.3 μΜ	[7]
Function	VHL E3 ligase ligand for PROTAC synthesis	[1][2][3]

Signaling Pathway: VHL-Mediated Targeted Protein Degradation

PROTACs synthesized using VH032-C4-NH-Boc hijack the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to selectively eliminate a target protein. The VHL ligand portion of the PROTAC binds to the VHL E3 ubiquitin ligase, while the other end of the PROTAC binds to the protein of interest (POI). This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI, marking it for degradation by the proteasome.





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Caption: VHL-mediated targeted protein degradation pathway initiated by a PROTAC.

Experimental Protocols Representative Synthesis of a VH032-Amine Precursor

While a direct, step-by-step protocol for **VH032-C4-NH-Boc** is not readily available in the reviewed literature, the following is a representative, multi-step synthesis for a key precursor, VH032 amine hydrochloride. This process can be adapted to introduce the C4 linker.

Step 1: Synthesis of tert-Butyl 4-Bromobenzylcarbamate

- Dissolve (4-bromophenyl)methanamine in ethyl acetate (EA).
- Add sodium bicarbonate (NaHCO₃) and water.
- To this biphasic mixture, add a solution of di-tert-butyl dicarbonate (Boc₂O) in EA dropwise at room temperature.
- Stir the mixture overnight.



- Perform a liquid-liquid extraction and wash the organic phase with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the Boc-protected bromobenzylamine.[3]

Step 2: Synthesis of the Thiazole Moiety

• Synthesize 4-(4-methylthiazol-5-yl)benzonitrile via a palladium-catalyzed cross-coupling reaction between 4-bromobenzonitrile and 4-methylthiazole.

Step 3: Coupling and Deprotection to form the Benzylamine Core

- Couple the Boc-protected bromobenzylamine with the thiazole moiety.
- Deprotect the resulting intermediate to yield the benzylamine core.

Step 4: Coupling with Boc-L-hydroxyproline

- Dissolve the benzylamine core in a mixture of dimethylformamide (DMF) and dichloromethane (DCM).
- Cool the solution to 0°C and add triethylamine (TEA).
- Add Boc-L-hydroxyproline and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
- Stir the reaction at 0°C for 1 hour and then at room temperature overnight.
- Purify the product, (2S,4R)-tert-Butyl 4-hydroxy-2-((4-(4-methylthiazol-5-yl)benzyl)carbamoyl)pyrrolidine-1-carboxylate, via extraction and washing.[3]

Step 5: Final Deprotection to VH032 Amine Hydrochloride

- Dissolve the purified product from Step 4 in a solution of dioxane and EA.
- Add a 4M solution of HCl in dioxane dropwise at room temperature.
- Stir the mixture overnight.



• Filter the resulting solid, wash with EA, and dry under vacuum to yield (2S,4R)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide hydrochloride.[3]

Note:To synthesize **VH032-C4-NH-Boc**, the VH032 amine would be reacted with a C4 linker containing a terminal Boc-protected amine.

General Protocol for PROTAC Synthesis using VH032-C4-NH-Boc

This protocol outlines the general steps for synthesizing a PROTAC once **VH032-C4-NH-Boc** and a linker-equipped protein of interest (POI) ligand are in hand.

Step 1: Boc Deprotection of VH032-C4-NH-Boc

- Dissolve VH032-C4-NH-Boc in a suitable solvent such as dichloromethane (DCM).
- Add an acid, typically trifluoroacetic acid (TFA), to the solution. A common ratio is 1:1
 DCM:TFA.
- Stir the reaction at room temperature for 1-2 hours.
- Monitor the deprotection by LC-MS.
- Upon completion, remove the solvent and excess acid under reduced pressure to yield the deprotected VH032-C4-amine.

Step 2: Amide Coupling to a Linker-POI Ligand

- Dissolve the POI ligand, which should have a terminal carboxylic acid on its linker, in an anhydrous aprotic solvent like DMF.
- Add a peptide coupling agent, such as HATU (1.2 equivalents), and an organic base, such as N,N-diisopropylethylamine (DIPEA) (2.0 equivalents).
- Stir the mixture at room temperature for approximately 15 minutes to activate the carboxylic acid.
- Add the deprotected VH032-C4-amine (1.0 equivalent) to the reaction mixture.

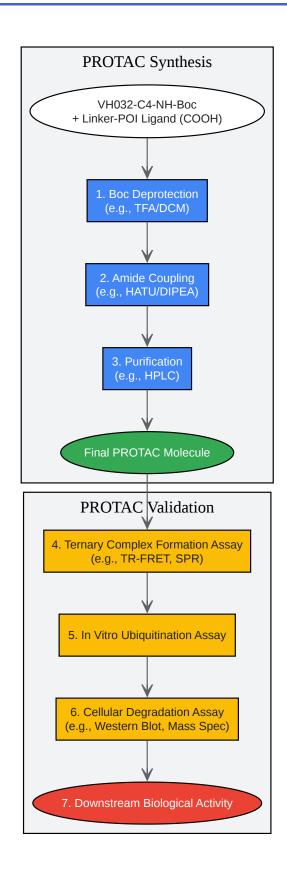


- Allow the reaction to proceed at room temperature overnight.
- Monitor the reaction progress by LC-MS.
- Upon completion, purify the final PROTAC molecule using an appropriate method, such as flash column chromatography or preparative HPLC.

Experimental Workflow for PROTAC Formation and Validation

The following diagram illustrates a typical workflow for the synthesis and validation of a PROTAC using **VH032-C4-NH-Boc**.





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Caption: A generalized experimental workflow for the synthesis and validation of a PROTAC.



Conclusion

VH032-C4-NH-Boc is a valuable and versatile chemical tool for the construction of VHL-recruiting PROTACs. Its pre-installed, Boc-protected C4 linker simplifies the synthetic process, allowing researchers to focus on the development and optimization of the target protein ligand and the overall PROTAC design. While specific biophysical data for VH032-C4-NH-Boc itself is limited in the public domain, the well-characterized activity of its parent compound, VH032, provides a strong foundation for its use in targeted protein degradation studies. The experimental protocols and workflows provided in this guide offer a solid framework for the successful application of VH032-C4-NH-Boc in the development of novel therapeutics.

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